molecular formula C7H10ClN3O2 B2464537 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride CAS No. 2137506-01-3

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride

Cat. No.: B2464537
CAS No.: 2137506-01-3
M. Wt: 203.63
InChI Key: NXAGHKNNHRUSMG-UHFFFAOYSA-N
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Description

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is an organic compound with the chemical formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . . This compound is a derivative of alanine, where the side chain is substituted with a pyridazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that amino acids, which this compound is a derivative of, play crucial roles in biochemical reactions . They serve as substrates for protein synthesis and can be metabolized as energy sources

Cellular Effects

Amino acids and their derivatives are known to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of amino acids and their derivatives can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of amino acids and their derivatives can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Amino acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Amino acids and their derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Amino acids and their derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is unique due to its pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where the pyridazine moiety plays a crucial role .

Properties

IUPAC Name

2-amino-3-pyridazin-4-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)3-5-1-2-9-10-4-5;/h1-2,4,6H,3,8H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAGHKNNHRUSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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